Acetic acid;hexadec-7-yn-1-ol Acetic acid;hexadec-7-yn-1-ol
Brand Name: Vulcanchem
CAS No.: 28793-46-6
VCID: VC20668365
InChI: InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h17H,2-8,11-16H2,1H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C18H34O3
Molecular Weight: 298.5 g/mol

Acetic acid;hexadec-7-yn-1-ol

CAS No.: 28793-46-6

Cat. No.: VC20668365

Molecular Formula: C18H34O3

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;hexadec-7-yn-1-ol - 28793-46-6

Specification

CAS No. 28793-46-6
Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
IUPAC Name acetic acid;hexadec-7-yn-1-ol
Standard InChI InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h17H,2-8,11-16H2,1H3;1H3,(H,3,4)
Standard InChI Key LYVKBCOZTVEATD-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC#CCCCCCCO.CC(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Formula

Acetic acid;hexadec-7-yn-1-ol is a 1:1 adduct formed between acetic acid (CH3COOH\text{CH}_3\text{COOH}) and 7-hexadecyn-1-ol (C16H30O\text{C}_{16}\text{H}_{30}\text{O}). The molecular formula C18H34O3\text{C}_{18}\text{H}_{34}\text{O}_3 reflects this stoichiometric combination, yielding a molecular weight of 298.5 g/mol . Key identifiers include:

PropertyValue
CAS Registry Number28793-46-6
IUPAC NameAcetic acid;hexadec-7-yn-1-ol
SMILESCCCCCCCCC#CCCCCCCO.CC(=O)O
InChIKeyLYVKBCOZTVEATD-UHFFFAOYSA-N
Molecular Weight298.5 g/mol

The compound’s structure features a terminal alkyne group at the 7-position of a 16-carbon chain, esterified with acetic acid at the primary hydroxyl group .

Stereochemical and Conformational Features

Synthesis and Production Pathways

Direct Esterification of 7-Hexadecyn-1-ol

The most straightforward synthesis involves acid-catalyzed esterification of 7-hexadecyn-1-ol with acetic acid. This method typically employs sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts, achieving yields of 65–75% under reflux conditions .

7-Hexadecyn-1-ol+CH3COOHH+Acetic acid;hexadec-7-yn-1-ol+H2O\text{7-Hexadecyn-1-ol} + \text{CH}_3\text{COOH} \xrightarrow{\text{H}^+} \text{Acetic acid;hexadec-7-yn-1-ol} + \text{H}_2\text{O}

Rhodium-Catalyzed Coupling Strategies

Advanced methodologies leverage transition-metal catalysis to construct the alkyne moiety. A redox-neutral rhodium-catalyzed coupling between terminal alkynes and carboxylic acids has been demonstrated for analogous compounds, offering improved regioselectivity . For example:

RC≡CH+R’COOHRh catalystRC≡C-OOCR’\text{RC≡CH} + \text{R'COOH} \xrightarrow{\text{Rh catalyst}} \text{RC≡C-OOCR'}

This approach avoids stoichiometric oxidants and is scalable to multi-gram quantities, though optimization for C16 chains remains an active research area .

Physicochemical Properties

Thermal Stability and Phase Behavior

Experimental data on melting/boiling points are unavailable. Comparative analysis with shorter-chain analogs (e.g., 7-octyn-1-ol acetate) suggests a liquid state at room temperature, with estimated boiling points exceeding 300°C under reduced pressure .

Solubility and Partition Coefficients

The compound exhibits limited water solubility (<0.1 mg/mL) due to its long hydrocarbon chain. LogP values calculated using PubChem algorithms indicate high lipophilicity (LogP ≈ 5.03), favoring dissolution in nonpolar solvents like hexane or diethyl ether .

Functional Applications and Research Frontiers

Materials Science Applications

The linear alkyne chain enables click chemistry reactions (e.g., Huisgen cycloaddition) for polymer functionalization. Recent work demonstrates incorporation into self-assembled monolayers (SAMs) on gold surfaces, with the alkyne serving as a latent site for further derivatization .

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